N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine
Overview
Description
N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine (Fmoc-Sec(MBzl)-OH) is a derivative of selenocysteine that has been synthesized for use in Fmoc-based solid-phase peptide synthesis. This compound is part of a broader class of selenoamino acids that are of interest due to their potential in peptide chemistry and therapeutic applications .
Synthesis Analysis
The synthesis of Fmoc-Sec(MBzl)-OH involves the starting material selenocystine. The compound was successfully synthesized and applied to solid-phase peptide synthesis, demonstrating its utility in the construction of peptides containing selenocysteine residues. The synthesis process is designed to ensure the stability of the compound and to establish the conditions for the deprotection of the Se-MBzl group .
Molecular Structure Analysis
The molecular structure of Fmoc-Sec(MBzl)-OH includes a selenocysteine residue protected by a 9-fluorenylmethoxycarbonyl group and a 4-methoxybenzyl group. This structure is significant because it allows for the direct and effective establishment of diselenide bonds between Sec(MBzl) residues in peptides, which is a crucial step in peptide synthesis .
Chemical Reactions Analysis
Fmoc-Sec(MBzl)-OH is involved in several chemical reactions pertinent to peptide synthesis. The diselenide bond formation in peptides can be achieved by treatment with iodine or a dimethyl sulfoxide-trifluoroacetic acid system. Additionally, the reduction kinetics of diselenide and disulfide bonds in model peptides have been studied, providing insights into the reactivity of this compound under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-Sec(MBzl)-OH are tailored to facilitate its use in peptide synthesis. The stability of the compound under synthesis conditions and its reactivity towards forming peptide bonds are critical properties. The compound's compatibility with various peptide synthesis reactions, such as condensation with amines and coupling with azides to form amides, is also essential for its application in the synthesis of selenocysteine-containing peptides .
In addition to its use in peptide synthesis, derivatives of N-(fluorenyl-9-methoxycarbonyl) amino acids have been found to possess anti-inflammatory activity, suggesting potential therapeutic applications. These compounds have been shown to inhibit T-lymphocyte activation and leukocyte infiltration, which are key processes in inflammatory diseases .
Scientific Research Applications
Peptide Synthesis
N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine has been applied in peptide synthesis. It was synthesized from selenocystine and used in Fmoc-based solid-phase peptide synthesis. The deprotection conditions of the Se-MBzl group were examined, and the diselenide bond in peptides was effectively established (Koide et al., 1993).
Supramolecular Hydrogels
This compound is used in forming supramolecular hydrogels through hydrogen bonding and hydrophobic interactions. These hydrogels are responsive to ligand-receptor interactions and can be influenced by thermal or pH changes (Zhang et al., 2003).
Nanotube Dispersions
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including this specific compound, have been used as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).
Enzymatic Separation in Electrophoresis
It has been utilized in capillary electrophoresis for the enantiomeric separation of homocysteine, demonstrating significant potential in analytical chemistry (Greño et al., 2019).
Peptide Amides Synthesis
The compound has been involved in the synthesis of peptide amides, where it served as a precursor in Fmoc-based solid-phase peptide synthesis. An effective cleavage reagent for detaching the peptide from the resin was also developed (Funakoshi et al., 1988).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5Se/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPAYIZRJRMXBI-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933905 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine | |
CAS RN |
150308-80-8 | |
Record name | N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150308808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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